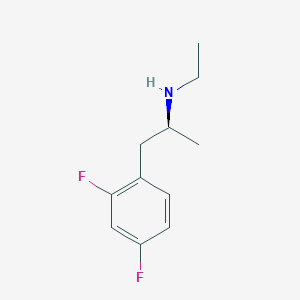

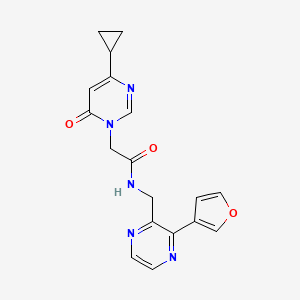

(2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the synthesis of “(NZ)-N-(2,4-difluorophenyl)-piperidin-4-ylmethylidenehydroxylamine” has been reported . This compound is a small molecule inhibitor of the enzyme histone deacetylase 6 (HDAC6), which plays a role in the regulation of cell motility and is overexpressed in many types of cancer .Scientific Research Applications

Synthesis and Characterization

- The synthesis and characterization of compounds related to "(2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine" involve complex chemical reactions, aiming to understand their structural and functional properties. Research in this area focuses on developing new synthetic routes and methodologies to access such compounds efficiently and to study their chemical behavior under different conditions. For example, studies on the synthesis of monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane and their evaluation for potential psychotomimetic potency highlight the intricate synthesis processes and the importance of understanding the biological activity of such compounds (Jacob et al., 1977).

Material Science Applications

- In materials science, the focus is on utilizing the unique properties of compounds like "(2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine" for developing new materials with desirable characteristics. This includes the investigation of their electron affinity, doping mechanisms, and the impact on material properties such as conductivity and morphology. For instance, research into the high electron affinity molecular dopant F6‐TCNNQ for hole‐transport materials demonstrates the critical role of such compounds in enhancing the performance of organic electronics (Zhang & Kahn, 2018).

Organic Synthesis and Chemical Reactions

- The application in organic synthesis involves exploring the reactivity and functionalization of "(2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine" to create novel compounds with potential therapeutic or industrial applications. This includes studies on reactions with amines, alcohols, and other organic compounds to understand the mechanisms and optimize the conditions for desired transformations. For example, research on the reaction of 1,1,2-trifluoro-2-hexafluoro-2′-(heptafluoropropoxy)-propoxyethylene with amines or alcohols provides valuable insights into the chemical behavior and potential applications of such fluorinated compounds (Furin et al., 2000).

properties

IUPAC Name |

(2S)-1-(2,4-difluorophenyl)-N-ethylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N/c1-3-14-8(2)6-9-4-5-10(12)7-11(9)13/h4-5,7-8,14H,3,6H2,1-2H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTJQTYXDACVPM-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=C(C=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](C)CC1=C(C=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2615675.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2615678.png)

![methyl 4-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]benzoate](/img/structure/B2615679.png)

![2-[(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2615683.png)

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2615688.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2615691.png)

![3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)propanamide](/img/structure/B2615696.png)